3-溴苯基环戊基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

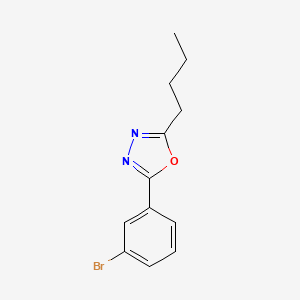

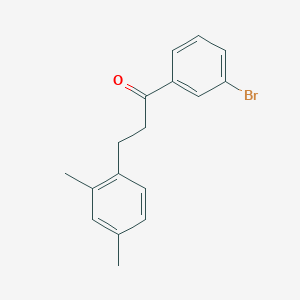

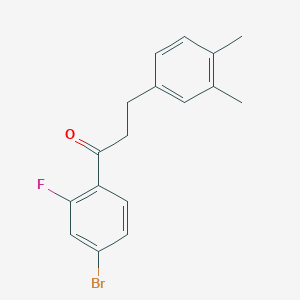

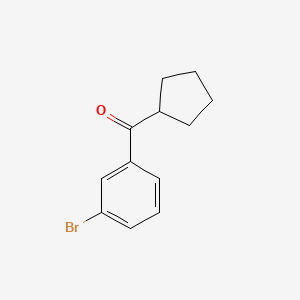

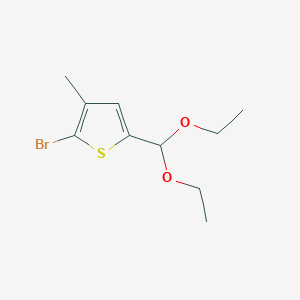

3-Bromophenyl cyclopentyl ketone is a compound that can be inferred to have a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl ketone structure. While the provided papers do not directly discuss 3-Bromophenyl cyclopentyl ketone, they do provide insights into the chemistry of related bromo ketones and their reactivity in various synthetic contexts.

Synthesis Analysis

The synthesis of compounds related to 3-Bromophenyl cyclopentyl ketone can be achieved through various methods. For instance, the palladium-catalyzed cyclization of allylic bromides with 1,2-dienyl ketones is a method that could potentially be adapted for the synthesis of compounds similar to 3-Bromophenyl cyclopentyl ketone . Additionally, the reaction of α-bromo ketones with other reagents can lead to the formation of complex structures such as tetrahydrofuran-3-ones, indicating the versatility of bromo ketones in cyclization reactions .

Molecular Structure Analysis

The molecular structure of 3-Bromophenyl cyclopentyl ketone would consist of a bromophenyl group attached to a cyclopentyl ring through a ketone functional group. The presence of the bromine atom could influence the reactivity of the compound, as seen in the regio- and chemoselective bromination of cyclopentenones, where the position of bromination can be controlled by the choice of reagent and solvent .

Chemical Reactions Analysis

Bromo ketones participate in a variety of chemical reactions. For example, they can undergo enamine-type alkylation and subsequent aza-Wittig reactions to yield complex heterocycles . They can also react with aromatic aldehydes to produce substituted tetrahydrofuran-3-ones through a sequence of aldol reaction, cyclization, and dehydration . Furthermore, the reactivity of bromo ketones under basic and acidic conditions can lead to different cyclization products, demonstrating their ambident-like reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromophenyl cyclopentyl ketone can be extrapolated from the behavior of similar bromo ketones. These compounds are typically sensitive to the conditions of the reaction, which can affect their reactivity and the products formed. For instance, the choice of base or acid can direct the cyclization pathway of bromo ketones to yield different products . The presence of the bromine atom also makes these compounds suitable for further functionalization through various organic reactions .

科学研究应用

“3-Bromophenyl cyclopentyl ketone” is a chemical compound with the linear formula C12H13BrO . It’s used in various scientific research fields, including Life Science Research Solutions, Products, and Resources Chromatography and Mass Spectrometry Analytical Chemistry Biopharma Production Safety Controlled Environment and Cleanroom Solutions Advanced Battery Science and Technology .

One potential application of “3-Bromophenyl cyclopentyl ketone” is in the synthesis of complex N-, S-, O-heterocycles . These heterocycles can exhibit remarkable biological activity. The compound can serve as a key precursor for blockbuster pharmacological compounds .

-

Synthesis of Complex Heterocycles

- In the field of organic chemistry, “3-Bromophenyl cyclopentyl ketone” can be used in the synthesis of complex N-, S-, O-heterocycles . These heterocycles can exhibit remarkable biological activity and can serve as key precursors for blockbuster pharmacological compounds .

- The compound can be reacted with other reagents under specific conditions to form the desired heterocycles .

- The outcomes of these reactions can vary depending on the specific reagents and conditions used .

-

Building Blocks in Organic Chemistry

- “3-Bromophenyl cyclopentyl ketone” can also be used as a building block in organic chemistry . It can be used to synthesize a wide range of organic compounds .

- The methods of application or experimental procedures would depend on the specific synthesis route being followed .

- The results or outcomes obtained would depend on the specific reactions being carried out .

-

Synthesis of Complex Organic Compounds

- “3-Bromophenyl cyclopentyl ketone” can be used in the synthesis of complex organic compounds . It can serve as a key precursor for the synthesis of various organic compounds .

- The methods of application or experimental procedures would depend on the specific synthesis route being followed .

- The results or outcomes obtained would depend on the specific reactions being carried out .

-

Pharmaceutical Research

- In the field of pharmaceutical research, “3-Bromophenyl cyclopentyl ketone” can be used as a starting material for the synthesis of various pharmacologically active compounds .

- The compound can be reacted with other reagents under specific conditions to form the desired pharmacological compounds .

- The outcomes of these reactions can vary depending on the specific reagents and conditions used .

未来方向

The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules . Future research may focus on improving the synthesis methods and exploring the potential applications of 3-Bromophenyl cyclopentyl ketone.

属性

IUPAC Name |

(3-bromophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGBIJBPTCLCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642562 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenyl cyclopentyl ketone | |

CAS RN |

898791-44-1 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)